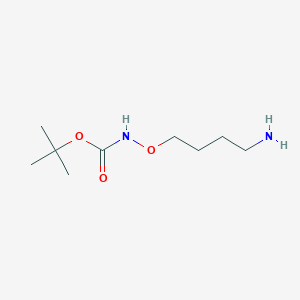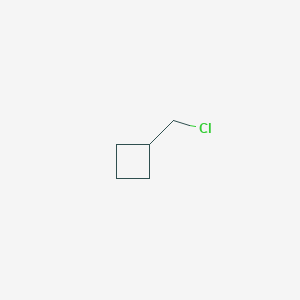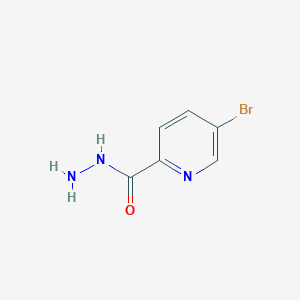
Methyl 5-(bromomethyl)-2-methoxybenzoate
Übersicht
Beschreibung
Methyl 5-(bromomethyl)-2-methoxybenzoate, also known as Bromomethyl Methyl Ether, is an organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C10H11BrO3 and a molecular weight of 261.1 g/mol. This compound is known for its unique properties, which make it an essential tool in various research fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-Cancer Drugs
Methyl 5-(bromomethyl)-2-methoxybenzoate is utilized in the synthesis of anti-cancer drugs. For instance, it serves as a key intermediate in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is instrumental in developing drugs that inhibit thymidylate synthase, a target in cancer therapy (Cao Sheng-li, 2004).
Intermediate in Pharmaceutical Synthesis
The compound also plays a role as an intermediate in synthesizing pharmaceuticals. An example is its use in producing 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid, an intermediate of amisulpride, an antipsychotic medication (Wang Yu, 2008).
Development of Antifungals
This compound is used in developing novel antifungal agents. A study showcases its application in synthesizing dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, which display significant fungicidal activities against phytopathogenic fungi, suggesting its potential in crop protection (Dongyan Yang et al., 2017).
Synthesis of Photostabilizers
It is also involved in synthesizing compounds that act as photostabilizers. For instance, methyl 2-methoxybenzoate, a related compound, has been studied for its ability to generate and quench singlet molecular oxygen, making it useful in protecting materials against photodegradation (A. Soltermann et al., 1995).
In Photodynamic Therapy
This compound's derivatives have potential applications in photodynamic therapy, particularly in cancer treatment. The synthesis and characterization of new zinc phthalocyanine derivatives, exhibiting high singlet oxygen quantum yield and suitable for photodynamic therapy, are based on bromomethyl and methoxybenzoate derivatives (M. Pişkin et al., 2020).
Role in Organic Synthesis
Moreover, it finds application in general organic synthesis processes, such as in the synthesis of methyl 4-Bromo-2-methoxybenzoate, showcasing its versatility as a building block in organic chemistry (Chen Bing-he, 2008).
Wirkmechanismus
Target of Action
Methyl 5-(bromomethyl)-2-methoxybenzoate is a complex organic compound that can be used in various chemical reactions. Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
The compound’s mode of action is likely to involve its interaction with a transition metal catalyst, such as palladium, in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of a suitable catalyst, the pH and temperature of the reaction environment, and the presence of other reactants or inhibitors . The compound’s stability and reactivity can also be affected by storage conditions, such as temperature and exposure to light or moisture .
Eigenschaften
IUPAC Name |
methyl 5-(bromomethyl)-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXAVJDXSCHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599485 | |
| Record name | Methyl 5-(bromomethyl)-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98165-65-2 | |
| Record name | Methyl 5-(bromomethyl)-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

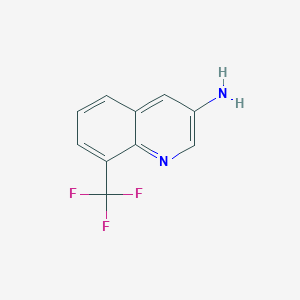
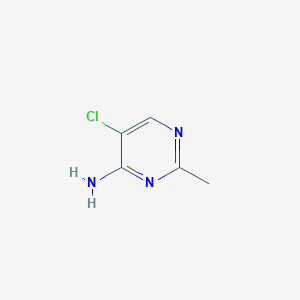


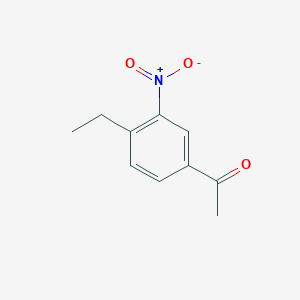
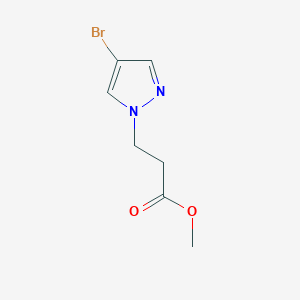

![4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1603123.png)
